2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE
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Overview
Description
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE is an organic compound that features a piperazine ring substituted with a fluorophenyl group and an oxoethyl group
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been found to interact with equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Compounds with similar structures have been found to inhibit ents . The inhibition of these transporters can affect the transport of nucleosides across cell membranes, potentially impacting various cellular processes .
Biochemical Pathways
Ents, which are potential targets of this compound, are involved in the transport of nucleosides across cell membranes . This can affect nucleotide synthesis and adenosine function, potentially impacting various biochemical pathways .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Inhibition of ents can affect the transport of nucleosides across cell membranes, potentially impacting various cellular processes .
Action Environment
The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ent1 and ent2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE typically involves the reaction of 2-fluorophenylpiperazine with an appropriate oxoethyl ester. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted fluorophenyl derivatives .
Scientific Research Applications
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Pyridazinones containing (4-methoxyphenyl)piperazine
Uniqueness
2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 2-(4-METHYLPHENYL)ACETATE is unique due to the presence of both a fluorophenyl group and an oxoethyl group, which can confer distinct chemical and biological properties. This combination of functional groups can result in enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-16-6-8-17(9-7-16)14-21(26)27-15-20(25)24-12-10-23(11-13-24)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPPXULMLYMNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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